molecular formula C7H9ClN2O B1301876 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 128249-59-2

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1301876
CAS No.: 128249-59-2
M. Wt: 172.61 g/mol
InChI Key: ALEXVLREJYSWDY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 3, and a carbonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid.

    Condensation reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) may be employed to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include amides, esters, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but lacks the carbonyl chloride group, making it less reactive towards nucleophiles.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a methyl group at position 1 instead of an ethyl group.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate: The ester derivative of the carboxylic acid, used in different synthetic applications.

Uniqueness

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and bioactive molecules.

Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXVLREJYSWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372047
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128249-59-2
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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